molecular formula C7H12O2 B3374804 1-Propylcyclopropane-1-carboxylic acid CAS No. 104131-82-0

1-Propylcyclopropane-1-carboxylic acid

Cat. No.: B3374804
CAS No.: 104131-82-0
M. Wt: 128.17 g/mol
InChI Key: XNYKYSLUVNHCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a propyl group and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions: 1-Propylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reactions: These reactions often involve reagents like thionyl chloride (SOCl₂) for converting the carboxylic acid to an acyl chloride, which can then undergo further substitution.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Propylcyclopropane-1-carboxylic acid and its derivatives have been explored for their potential as pharmaceutical intermediates. The compound's unique structure allows for the development of novel drugs targeting various biological pathways.

  • Case Study : Research has demonstrated that cyclopropane derivatives exhibit activity against specific enzyme targets, making them candidates for drug development in treating conditions like neurodegenerative diseases and cancer .

Agricultural Chemistry

The compound has applications in the formulation of agrochemicals, particularly as a building block for pesticides and herbicides. Its derivatives are synthesized to enhance efficacy and reduce environmental impact.

  • Case Study : Patented formulations involving cyclopropane carboxylic acids have shown effectiveness as biocides and plant growth regulators. These derivatives are synthesized to optimize their structural properties for better performance in agricultural settings .

Synthesis of Functional Materials

The unique structural characteristics of this compound make it suitable for use in the synthesis of functional materials, including polymers and advanced composites.

  • Case Study : Research indicates that cyclopropane derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making them valuable in materials science .

Table 1: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryDrug development targeting enzyme inhibitors ,
Agricultural ChemistryFormulation of pesticides and plant growth regulators ,
Material ScienceSynthesis of polymers with enhanced properties ,

Mechanism of Action

The mechanism by which 1-Propylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Propylcyclopropane-1-carboxylic acid is unique due to its propyl substitution, which imparts different chemical and physical properties compared to other cyclopropane carboxylic acids. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

1-Propylcyclopropane-1-carboxylic acid (PCC) is a compound of interest due to its unique cyclopropane structure and potential biological activities. This article reviews the biological activity of PCC, focusing on its antimicrobial, anticancer, and plant growth regulatory properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which contributes to its unique chemical reactivity and biological properties. The structure can be represented as follows:

C5H10O2\text{C}_5\text{H}_{10}\text{O}_2

This compound features a propyl group attached to a cyclopropane ring, which is further substituted with a carboxylic acid group. The presence of the carboxylic acid moiety is crucial for its biological activity.

Antimicrobial Activity

PCC has been investigated for its antimicrobial properties. Research indicates that compounds containing carboxylic acid functionalities often exhibit antimicrobial activity due to their ability to penetrate bacterial cell membranes and disrupt cellular functions.

Key Findings:

  • Mechanism of Action: PCC acts as a weak organic acid, diffusing across the cell membrane, leading to cytoplasmic acidification and subsequent cell death .
  • Efficacy: Studies have shown that PCC demonstrates significant inhibition against various bacterial strains, similar to other known antimicrobial agents .

Anticancer Activity

The potential of PCC as an anticancer agent has also been explored. Cyclopropane derivatives are known for their ability to interact with biological targets involved in cancer progression.

Research Insights:

  • Inhibition of Tumor Growth: PCC has shown promise in inhibiting the growth of several cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through various pathways, including modulation of histone deacetylase (HDAC) activity .
  • Case Study: A study demonstrated that PCC derivatives exhibited enhanced cytotoxicity against human melanoma cells, suggesting a potential role in cancer therapeutics .

Plant Growth Regulation

PCC's role in plant biology is particularly noteworthy due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene.

Findings:

  • Ethylene Biosynthesis Modulation: Research indicates that PCC can influence ethylene production in plants, thereby affecting growth and stress responses .
  • Application in Agriculture: The application of PCC has been linked to improved resistance against biotic and abiotic stresses in crops such as maize. It enhances plant resilience by modulating defense mechanisms against pathogens and environmental stressors .

Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AntimicrobialDisrupts cell membrane integritySignificant inhibition against various bacterial strains
AnticancerInduces apoptosis; modulates HDAC activityEnhanced cytotoxicity in melanoma cells
Plant Growth RegulationModulates ethylene biosynthesisImproves resistance against stress in maize

Properties

IUPAC Name

1-propylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-7(4-5-7)6(8)9/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYKYSLUVNHCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104131-82-0
Record name 1-propylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 21.0 g (0.11 mol) of tertbutyl 1-n-propylcyclopropanecarboxylate and 13.0 g (0.11 mol) of trifluoroacetic acid was refluxed for 3 hours and then added to 20 ml of dilute sodium hydroxide solution. After extraction of the byproducts with diethyl ether, the aqueous phase was acidified with dilute hydrochloric acid and again extracted with diethyl ether. This ether phase was then worked up in a conventional manner to obtain the product. Yield: 95%; colorless oil.
Name
tertbutyl 1-n-propylcyclopropanecarboxylate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propylcyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Propylcyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Propylcyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Propylcyclopropane-1-carboxylic acid
Reactant of Route 5
1-Propylcyclopropane-1-carboxylic acid
Reactant of Route 6
1-Propylcyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.